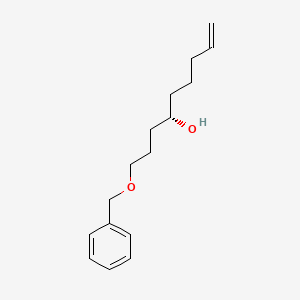![molecular formula C42H60N2O2 B12591579 2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline CAS No. 651027-51-9](/img/structure/B12591579.png)
2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with two dodecyloxy groups on the phenyl ring, which imparts distinct chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with dodecyl bromide to form 3,4-bis(dodecyloxy)benzaldehyde. This intermediate is then reacted with 1,10-phenanthroline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenanthroline core to dihydrophenanthroline.
Substitution: The dodecyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in certain diseases.
Industry: Utilized in the development of advanced materials, including electrochromic devices and organic electronics
Wirkmechanismus
The mechanism by which 2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline exerts its effects is primarily through its interaction with metal ions. The phenanthroline core can chelate metal ions, forming stable complexes that can participate in various biochemical and chemical processes. These interactions can influence molecular pathways and cellular functions, making it a valuable tool in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(dodecyloxy)benzaldehyde: An intermediate in the synthesis of the target compound.
2,3-Bis(dodecyloxy)phenyl-5,8-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinoxaline: A related compound used in electrochromic devices.
Uniqueness
2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline stands out due to its unique combination of a phenanthroline core and dodecyloxy substituents, which impart distinct chemical reactivity and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with metal ions and in the development of advanced materials .
Eigenschaften
CAS-Nummer |
651027-51-9 |
|---|---|
Molekularformel |
C42H60N2O2 |
Molekulargewicht |
624.9 g/mol |
IUPAC-Name |
2-(3,4-didodecoxyphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C42H60N2O2/c1-3-5-7-9-11-13-15-17-19-21-32-45-39-30-28-37(34-40(39)46-33-22-20-18-16-14-12-10-8-6-4-2)38-29-27-36-26-25-35-24-23-31-43-41(35)42(36)44-38/h23-31,34H,3-22,32-33H2,1-2H3 |
InChI-Schlüssel |
FVJNDKHYIVCYQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)

![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)

![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)

